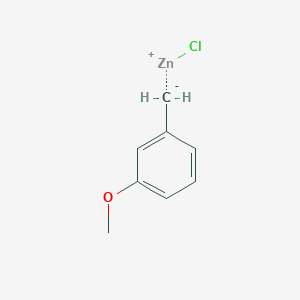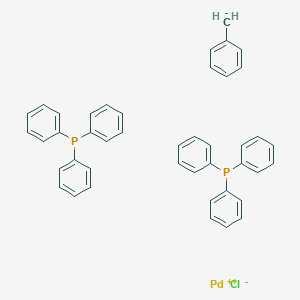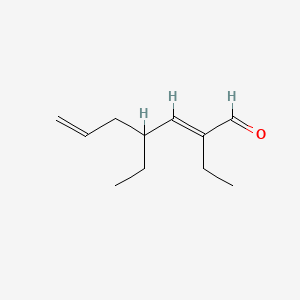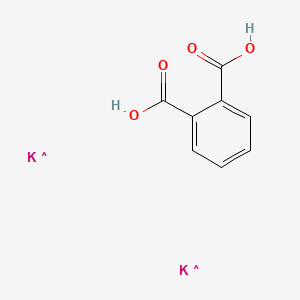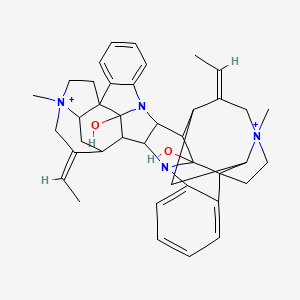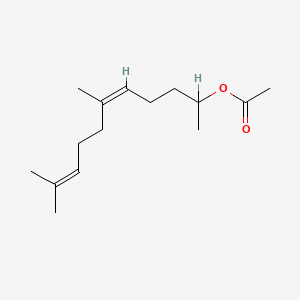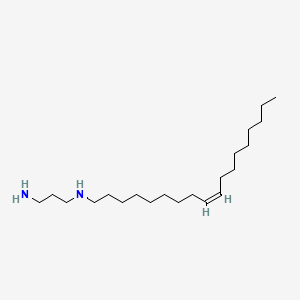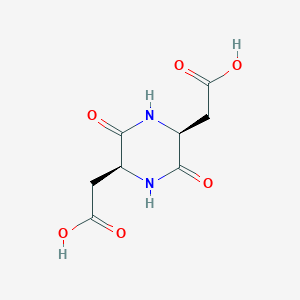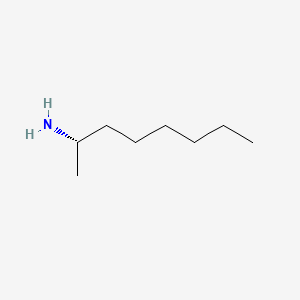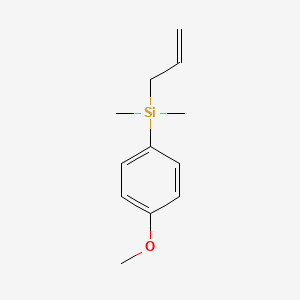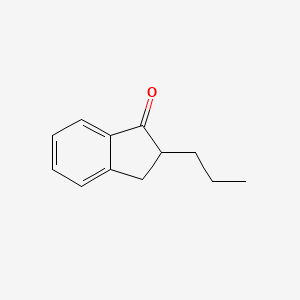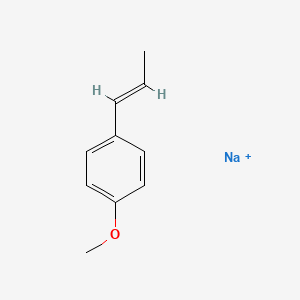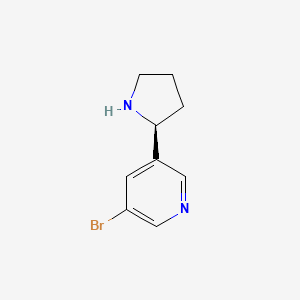
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine
Overview
Description
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a chemical compound with the CAS Number: 1415566-33-4 . It has a molecular weight of 317.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is 1S/C9H11BrN2.C2H2O4/c10-8-4-7 (5-11-6-8)9-2-1-3-12-9;3-1 (4)2 (5)6/h4-6,9,12H,1-3H2; (H,3,4) (H,5,6)/t9-;/m0./s1 .
Physical And Chemical Properties Analysis
“(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine” is a solid substance . It should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Antibacterial Activity
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine derivatives have been synthesized and evaluated for their antimicrobial activity against a range of aerobic and anaerobic bacteria. For instance, Bogdanowicz et al. (2013) demonstrated that cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile exhibited significant antimicrobial properties with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Role in Photoinduced Tautomerization
Studies on derivatives like 2-(3-bromo-1H-pyrazol-5-yl)pyridine have revealed interesting photochemical properties. Vetokhina et al. (2012) found that these compounds undergo various photoinduced reactions, including excited-state intramolecular and intermolecular double-proton transfers, which are significant in the context of chemical physics and photodynamics (Vetokhina et al., 2012).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
The compound has been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives. Ahmad et al. (2017) utilized this methodology for creating a series of pyridine derivatives with potential as chiral dopants for liquid crystals and also evaluated their anti-thrombolytic and antimicrobial activities (Ahmad et al., 2017).
Synthesis of Heterocyclic Compounds
Synthesis of various heterocyclic compounds utilizing (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine as a precursor or intermediate has been reported. For example, Pabst and Sauer (1999) described the synthesis of oligopyridines through a ‘LEGO’ system involving bromination and cross-coupling reactions (Pabst & Sauer, 1999).
Antiviral Activities
Research into the antiviral properties of compounds structurally related to (S)-3-Bromo-5-pyrrolidin-2-yl-pyridine has been conducted. Bergstrom et al. (1984) examined a range of tubercidin analogues, including bromo-substituted derivatives, for their antiviral properties against various RNA and DNA viruses (Bergstrom et al., 1984).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOQHGHGEPQGOO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427464 | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Bromo-5-pyrrolidin-2-yl-pyridine | |
CAS RN |
83023-58-9 | |
| Record name | 3-Bromo-5-(2S)-2-pyrrolidinylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83023-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-H-31873 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(E)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B1588212.png)

